molecular formula C21H18BrNO3 B1674299 GPR30阻害剤 G1 CAS No. 881639-98-1

GPR30阻害剤 G1

カタログ番号: B1674299
CAS番号: 881639-98-1
分子量: 412.3 g/mol
InChIキー: VHSVKVWHYFBIFJ-LYWAUEGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone is a complex organic compound belonging to the quinoline family. It is characterized by its unique structure, which includes a brominated benzodioxole moiety and a cyclopentaquinoline core.

科学的研究の応用

Cancer Therapy

G-1 has demonstrated significant anticancer potential, particularly in ovarian cancer. Research indicates that G-1:

  • Inhibits Cell Proliferation : G-1 blocks tubulin polymerization, disrupting microtubule assembly, which leads to cell cycle arrest in ovarian cancer cells. This mechanism is similar to that of vinca alkaloids, commonly used chemotherapy drugs .
  • Induces Apoptosis : Treatment with G-1 has been shown to increase apoptosis in ovarian cancer cells, as evidenced by morphological changes and DNA fragmentation .
  • Regulates Cell Cycle Progression : Studies have shown that G-1 treatment can stimulate cell-cycle progression in certain cancer cell lines while also increasing the proportion of cells in the G2/M phases of mitosis .

Table 1: Effects of G-1 on Ovarian Cancer Cells

EffectObservationReference
Cell ProliferationDecreased viability (MTT assay)
ApoptosisIncreased apoptotic cells
Cell Cycle ArrestArrest in prophase of mitosis

Metabolic Disorders

Recent studies have explored the role of G-1 in metabolic health, particularly its impact on obesity and diabetes:

  • Enhancement of Energy Expenditure : In animal models, G-1 treatment resulted in increased whole-body energy expenditure. This was associated with upregulation of mitochondrial gene expression in brown adipose tissue and skeletal muscle, suggesting enhanced oxidative metabolism .
  • Improvement of Glucose and Lipid Homeostasis : The upregulation of genes involved in lipid metabolism indicates that G-1 may support metabolic health by improving glucose and lipid homeostasis .

Table 2: Metabolic Effects of G-1 Treatment

ParameterObservationReference
Energy ExpenditureIncreased whole-body energy expenditure
Mitochondrial Gene ExpressionUpregulation in BAT and skeletal muscle
Lipid HomeostasisImproved regulation of lipid metabolism

Case Study 1: Ovarian Cancer Treatment

A study involving IGROV-1 and SKOV-3 ovarian cancer cell lines demonstrated that G-1 not only inhibited cell proliferation but also induced apoptosis through mechanisms involving key protein kinases and mitotic-promoting factors. The treatment led to significant changes in the expression levels of proteins associated with cell cycle regulation .

Case Study 2: Metabolic Impact

In a preclinical model examining the effects of G-1 on obesity, researchers found that administration of G-1 led to significant improvements in metabolic parameters. Mice treated with G-1 exhibited increased mitochondrial activity and enhanced glucose tolerance, suggesting potential applications for managing metabolic disorders such as type 2 diabetes .

準備方法

The synthesis of G-1 involves several steps. One common method includes the following steps:

化学反応の分析

1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone can be compared with other similar compounds, such as:

特性

CAS番号

881639-98-1

分子式

C21H18BrNO3

分子量

412.3 g/mol

IUPAC名

1-[(3aR,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14-,21?/m1/s1

InChIキー

VHSVKVWHYFBIFJ-LYWAUEGTSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

異性体SMILES

CC(=O)C1=CC2=C(C=C1)NC([C@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5

正規SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

外観

Solid powder

ピクトグラム

Irritant; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-(4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone
G-1 ethanone compound
GPR30 agonist G1

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
G-1
Reactant of Route 2
G-1
Reactant of Route 3
G-1
Reactant of Route 4
G-1
Reactant of Route 5
G-1
Reactant of Route 6
G-1
Customer
Q & A

Q1: What is the mechanism of action of G-1 in glioblastoma cells?

A1: G-1 exhibits a cytostatic effect on GBM cells by disrupting tubulin dynamics. [] This disruption blocks tubulin polymerization, a crucial process for cell division, leading to G2/M cell cycle arrest. []

Q2: Is the effect of G-1 on tubulin dynamics dependent on the G-protein-coupled estrogen receptor (GPER)?

A2: Interestingly, the observed G-1-induced blockade of tubulin polymerization and subsequent cell cycle arrest appear to be independent of GPER. [] Further research is needed to fully elucidate the precise molecular target of G-1.

Q3: Does G-1 enhance the efficacy of temozolomide, the standard chemotherapy for GBM?

A3: Yes, research indicates that G-1 potentiates the effect of temozolomide. [] Combining both treatments leads to a prolonged mitotic arrest, even in GBM cell lines less sensitive to temozolomide alone. []

Q4: What is the significance of GPER expression in GBM patients?

A4: In silico analysis suggests that GPER expression levels might correlate with survival rates in female GBM patients. [] This finding highlights the potential influence of estrogen signaling pathways in GBM progression, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。